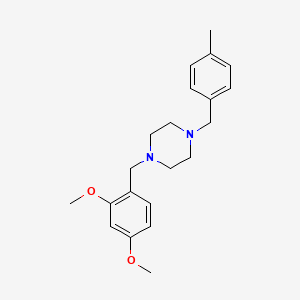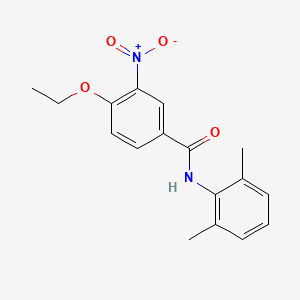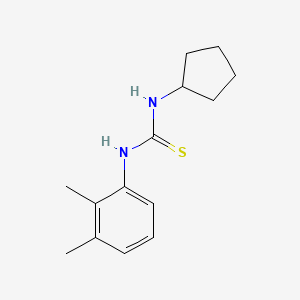![molecular formula C12H18N2O3S B5875773 N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide, also known as DEET, is a widely used insect repellent that has been in use for over six decades. It is a colorless, oily liquid with a slightly sweet odor. DEET is effective against a wide range of insects, including mosquitoes, ticks, fleas, and flies. It is used in various products, including sprays, lotions, and creams, to protect individuals from insect bites and the diseases they can transmit.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to work by interfering with the insect's sense of smell and taste. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is thought to mask the scent of carbon dioxide and lactic acid, which are chemicals that are emitted by humans and attract insects. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide may also interfere with the insect's ability to detect other chemicals, such as octenol, which is produced by animals and is attractive to mosquitoes.
Biochemical and Physiological Effects:
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide has been shown to have minimal toxicity to humans and animals when used as directed. However, it can cause skin irritation and allergic reactions in some individuals. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide can also be absorbed through the skin and into the bloodstream, but the levels are typically low and not considered harmful. Studies have shown that N,N-diethyl-2-[(methylsulfonyl)amino]benzamide does not have any significant effects on the central nervous system, cardiovascular system, or reproductive system.
Advantages and Limitations for Lab Experiments
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is a widely used insect repellent that has been shown to be effective against a wide range of insects. It is easy to use and can be applied topically to the skin or clothing. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is also relatively inexpensive and widely available. However, N,N-diethyl-2-[(methylsulfonyl)amino]benzamide does have some limitations for lab experiments. It can be difficult to control the concentration of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide in the air, and it may interfere with other chemicals used in the experiment. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide can also be toxic to some insects, which may affect the results of the experiment.
Future Directions
There are several future directions for research on N,N-diethyl-2-[(methylsulfonyl)amino]benzamide. One area of research is the development of new insect repellent formulations that are more effective and less toxic than N,N-diethyl-2-[(methylsulfonyl)amino]benzamide. Another area of research is the study of the long-term effects of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide exposure on human health and the environment. Additionally, researchers are exploring the use of N,N-diethyl-2-[(methylsulfonyl)amino]benzamide in the development of new insecticides and the study of insect behavior and physiology.
Synthesis Methods
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is synthesized through a multi-step process that involves the reaction of N,N-diethyl-m-toluamide with methanesulfonyl chloride in the presence of a base. The resulting product is then purified through distillation and recrystallization to obtain pure N,N-diethyl-2-[(methylsulfonyl)amino]benzamide. The synthesis method has been optimized over time to improve the yield and purity of the final product.
Scientific Research Applications
N,N-diethyl-2-[(methylsulfonyl)amino]benzamide has been extensively studied for its insect repellent properties and its impact on human health and the environment. It is used in various scientific research applications, including the study of insect behavior and the development of new insect repellent formulations. N,N-diethyl-2-[(methylsulfonyl)amino]benzamide is also used in the study of the transmission of insect-borne diseases, such as malaria, dengue fever, and Zika virus.
properties
IUPAC Name |
N,N-diethyl-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-14(5-2)12(15)10-8-6-7-9-11(10)13-18(3,16)17/h6-9,13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNZXHULGLNJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)


![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)



![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)